molecular formula C22H18BrN3O2S2 B2659499 N-(4-bromophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1111318-01-4

N-(4-bromophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2659499
CAS No.: 1111318-01-4
M. Wt: 500.43
InChI Key: NAGJVNRRLZGOQJ-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a thienopyrimidine core, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the bromophenyl group and the acetamide moiety. Common reagents used in these reactions include bromine, acetic anhydride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

N-(4-bromophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies to understand its interactions with biological molecules and potential therapeutic effects.

    Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-(4-bromophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to specific physiological responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-(4-bromophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide stands out due to its thienopyrimidine core, which imparts unique chemical and biological properties. This structural feature may enhance its potential as a versatile compound in various research and industrial applications.

Biological Activity

N-(4-bromophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic compound belonging to the thienopyrimidine family, characterized by its complex structure that includes a bromophenyl group and a thienopyrimidine core. The compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C22H18BrN3O2S2, with a molecular weight of 500.43 g/mol. Its structure features:

Component Description
Bromophenyl groupEnhances lipophilicity and biological activity
Thienopyrimidine coreProvides unique chemical reactivity
Acetamide moietyContributes to solubility and interaction with biological targets

Anticancer Potential

Preliminary studies suggest that this compound exhibits promising anticancer activity . In vitro assays have demonstrated its capacity to inhibit cancer cell proliferation in various cell lines, including liver (HepG2) and prostate (PC-3) cancer cells. The compound's effectiveness is often quantified using the half-maximal inhibitory concentration (IC50).

For instance, related thiophene derivatives have shown IC50 values ranging from 0.075 to 6.96 µM against key targets such as VEGFR-2 and AKT, which are crucial in cancer progression and survival pathways . The specific IC50 values for this compound are currently under investigation but are expected to be competitive within this range.

The proposed mechanism of action includes:

  • Inhibition of Kinases : The compound may inhibit critical kinases involved in cell signaling pathways that regulate cell growth and survival.
  • Induction of Apoptosis : Evidence suggests that it may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : Studies indicate that treatment with related compounds results in S phase cell cycle arrest, preventing cancer cells from proliferating.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of related thienopyrimidine compounds:

  • In Vitro Testing : A study evaluated the antiproliferative activity of various thiophene derivatives using MTT assays on HepG2 and PC-3 cells. Results indicated significant cytotoxic effects across multiple derivatives .
    Compound IC50 (µM) Target
    Compound 10.075VEGFR-2
    Compound 20.126AKT
  • Mechanistic Insights : Docking studies have shown that these compounds fit into the active sites of target proteins similarly to established inhibitors, suggesting potential for therapeutic development .

Properties

IUPAC Name

N-(4-bromophenyl)-2-[3-methyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrN3O2S2/c1-13-3-5-14(6-4-13)17-11-29-20-19(17)25-22(26(2)21(20)28)30-12-18(27)24-16-9-7-15(23)8-10-16/h3-11H,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAGJVNRRLZGOQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2N=C(N(C3=O)C)SCC(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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